2-[(2-Ethoxynaphthalen-1-yl)methylidene]propanedinitrile
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Description
Compounds like [(2-ethoxy-1-naphthyl)methylene]malononitrile often belong to a class of organic compounds known as nitriles . Nitriles are organic compounds that contain a cyano functional group (C≡N). They are often used as building blocks in organic synthesis .
Molecular Structure Analysis
The molecular structure of a compound like [(2-ethoxy-1-naphthyl)methylene]malononitrile would likely include a naphthyl group (a two-ring aromatic system), an ethoxy group (an ether functional group), and a malononitrile group (a molecule with two cyano groups attached to a carbon) .Chemical Reactions Analysis
Nitriles can undergo a variety of reactions, including hydrolysis, reduction, and addition reactions . The specific reactions that [(2-ethoxy-1-naphthyl)methylene]malononitrile might undergo would depend on its exact structure.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like [(2-ethoxy-1-naphthyl)methylene]malononitrile would depend on its exact structure. Nitriles, in general, are polar molecules and can participate in hydrogen bonding .Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(2-ethoxynaphthalen-1-yl)methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c1-2-19-16-8-7-13-5-3-4-6-14(13)15(16)9-12(10-17)11-18/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSUZJSVXSWMNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C=C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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